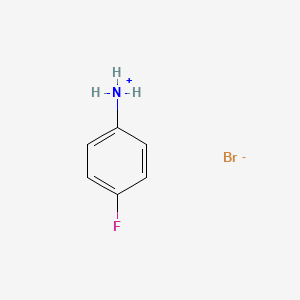

Parafluoroanilinium bromide

Übersicht

Beschreibung

Parafluoroanilinium bromide is a useful research compound. Its molecular formula is C6H7BrFN and its molecular weight is 192.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality Parafluoroanilinium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Parafluoroanilinium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

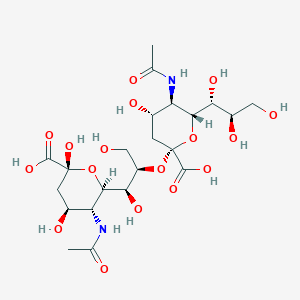

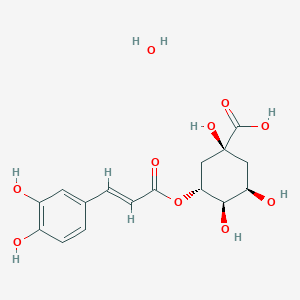

Isotopic Analysis : Bromine pentafluoride, which may contain similar compounds like Parafluoroanilinium bromide, is effective in extracting oxygen from oxides and silicates for isotopic analysis. This method offers better oxygen yields and reduces systematic errors in isotopic composition, making it valuable in geological and environmental studies (Clayton & Mayeda, 1963).

Tracer Studies : Bromide ion, possibly including those from Parafluoroanilinium bromide, serves as a useful tracer for studying water and solute transport in soil. However, its environmental fate and toxicity must be considered (Flury & Papritz, 1993).

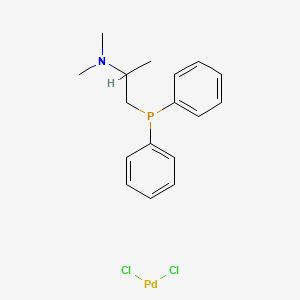

Analytical Chemistry : Pentafluorobenzyl bromide, a compound related to Parafluoroanilinium bromide, is a versatile derivatization agent used in the sensitive analysis of inorganic anions and organophosphates in biological samples such as plasma, urine, and saliva (Tsikas, 2017).

Medical Imaging : Perfluorooctylbromide and perfluorohexylbromide, which are related to Parafluoroanilinium bromide, exhibit very low toxicity and satisfactory radiographic density, making them useful as radiographic contrast media (Long et al., 1972).

Anesthesia Monitoring : A method using compounds related to Parafluoroanilinium bromide allows for the determination of bromide and trifluoroacetic acid in biological fluids. This has implications for monitoring anesthesia effects (Maiorino et al., 1980).

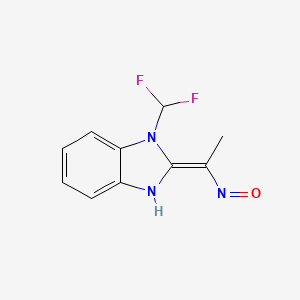

Organic Synthesis : Visible-light-induced hydrodifluoromethylation of alkenes with bromodifluoromethylphosphonium bromide, a compound similar to Parafluoroanilinium bromide, allows for the synthesis of difluoromethylated alkanes under mild conditions with excellent functional-group tolerance (Lin et al., 2016).

Biomedical Applications : Emulsions and microemulsions with a fluorocarbon phase, which may include compounds like Parafluoroanilinium bromide, show potential for reducing donor blood transfusion in surgery, molecular imaging, diagnosis, and drug delivery. They also have applications in polymerization technology and as research tools (Krafft et al., 2003).

Eigenschaften

IUPAC Name |

(4-fluorophenyl)azanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN.BrH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXSFFZUFGPRAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[NH3+])F.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

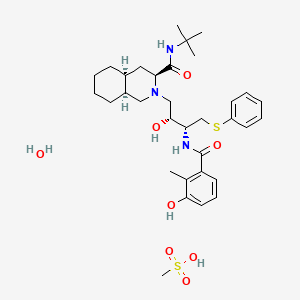

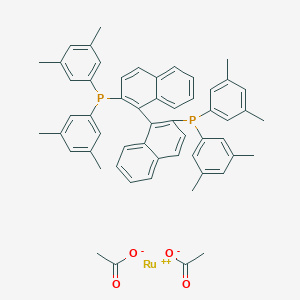

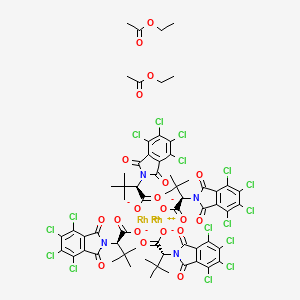

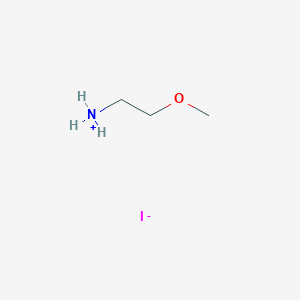

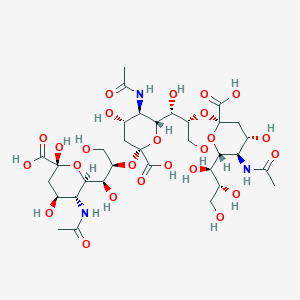

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2-Decyltetradecyl)-2-oxo-6-bromo-2,3-dihydro-1H-indole-3-ylidene]-1-(2-decyltetradecyl)-2-oxo-6-bromo-2,3-dihydro-1H-indole](/img/structure/B8208704.png)

![Sodium [(S)-Propylenediamine-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B8208716.png)

![barium(2+);[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate;hydrate](/img/structure/B8208754.png)

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate](/img/structure/B8208772.png)

![4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol](/img/structure/B8208778.png)